molecular formula C17H18N6O B2644958 (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine CAS No. 946348-42-1

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine

Cat. No.: B2644958
CAS No.: 946348-42-1
M. Wt: 322.372
InChI Key: FXZMJWMZKAJMER-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine is a complex organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and a pteridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. The starting materials might include 4-methoxyaniline, pyrrolidine, and pteridine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the pyrrolidinyl group.

    Aromatic substitution reactions: to attach the methoxyphenyl group.

    Cyclization reactions: to form the pteridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction rates.

    Solvents: that are suitable for large-scale reactions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pteridine ring can be reduced under specific conditions.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Interacting with receptors: to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(2-pyrrolidinylpyrimidin-4-yl)amine: Similar structure but with a pyrimidine ring instead of a pteridine ring.

    (4-Methoxyphenyl)(2-pyrrolidinylquinolin-4-yl)amine: Contains a quinoline ring instead of a pteridine ring.

Uniqueness

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine is unique due to the presence of the pteridine ring, which may confer specific biological activities not seen in its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyrrolidin-1-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-24-13-6-4-12(5-7-13)20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMJWMZKAJMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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